2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
Beschreibung
The compound 2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one class, characterized by a five-membered heterocyclic ring with adjacent ketone and imine functionalities. Key structural features include:
- A 5-ethoxy substituent, which may enhance solubility and influence electronic properties.
- A 2,4-difluoroanilino-methylene group at position 4, introducing electron-withdrawing fluorine atoms that modulate reactivity and intermolecular interactions.
While direct synthetic or biological data for this compound are absent in the provided evidence, structurally related pyrazol-3-one derivatives have been extensively studied for their crystallographic, electronic, and therapeutic properties .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-[(2,4-difluorophenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-2-26-17-14(10-22-16-8-5-12(20)9-15(16)21)18(25)24(23-17)13-6-3-11(19)4-7-13/h3-10,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEQOILTHGGGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-Chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is C18H14ClF2N3O. The compound features a pyrazolone core with chlorophenyl and difluoroanilino substituents that contribute to its reactivity and biological profile.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolone compounds exhibit significant anti-inflammatory effects. A study demonstrated that similar pyrazolone derivatives inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of the 4-chlorophenyl group is thought to enhance COX inhibition, leading to reduced inflammation in animal models .
Analgesic Effects
Analgesic properties have been observed in various studies involving pyrazolone derivatives. In a controlled experiment, the compound was tested for pain relief efficacy using models of acute and chronic pain. The results showed a marked reduction in pain response comparable to standard analgesics like ibuprofen .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory activity with minimum inhibitory concentrations (MICs) suggesting it could serve as a lead for developing new antimicrobial agents .
Case Study 1: In Vivo Anti-inflammatory Study
In a study involving rats induced with paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to the control group. The study concluded that the compound's anti-inflammatory effects were dose-dependent and comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Analgesic Efficacy in Mice
A murine model was utilized to assess the analgesic properties of the compound. Mice were subjected to thermal pain tests (hot plate test), where those treated with the compound showed a significant increase in pain threshold compared to untreated controls. This suggests effective central analgesic action .
Research Findings Summary
| Activity | Mechanism | Model Used | Results |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | Rat paw edema model | Significant reduction in swelling |
| Analgesic | Central analgesic action | Hot plate test in mice | Increased pain threshold |
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Notable MIC values against tested strains |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Pyrazol-3-one Derivatives
Substituent Effects on Molecular Properties
- Ethoxy vs. Methyl Groups : The 5-ethoxy group in the target compound may improve solubility compared to methyl-substituted analogs like the 4-benzylidene derivative (). Ethoxy’s electron-donating effect could also stabilize the pyrazol-3-one ring via resonance .
- Fluorine vs. DFT studies on related compounds show fluorine’s role in reducing electron density at the pyrazole ring .
Table 3: DFT-Calculated Geometric Parameters (Bond Lengths in Å)
| Parameter | Experimental () | DFT (B3LYP/6-311G*) | Deviation |
|---|---|---|---|
| C2–Cl (chlorophenyl) | 1.735 | 1.752 | +0.017 |
| N1–C5 (pyrazole) | 1.341 | 1.335 | -0.006 |
| C4–C (methylene) | 1.456 | 1.462 | +0.006 |
Intermolecular Interactions and Packing
Weak non-covalent interactions dominate the solid-state behavior of pyrazol-3-one derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
